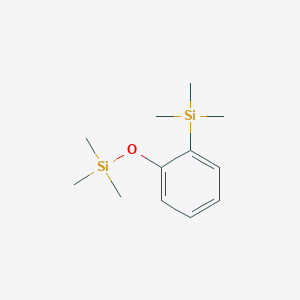

Trimethyl-(2-trimethylsilylphenoxy)silane

Descripción

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds are pivotal as essential building blocks and valuable molecules in the creation of various materials. organic-chemistry.org Their versatility has led to widespread use as synthetic intermediates in chemical synthesis. organic-chemistry.org The unique characteristics imparted by the silicon-carbon (Si-C) bond, such as thermal stability and hydrophobicity, make these compounds indispensable in numerous fields. nih.gov

In contemporary chemical research, organosilicon compounds are utilized in several key areas:

Materials Science : They are fundamental to the production of silicones, which are used in a vast array of products including sealants, adhesives, coatings, and medical devices. researchgate.netsmolecule.com Organosilicon compounds also serve as precursors for the synthesis of new materials with unique properties, such as silicon-containing polymers and nanoparticles.

Organic Synthesis : In the realm of organic synthesis, they function as reagents, catalysts, and intermediates in a multitude of reactions. organic-chemistry.org One of their most prominent roles is as protecting groups for functional groups like alcohols, a technique crucial in the synthesis of complex organic molecules. researchgate.net Silyl (B83357) ethers, for instance, are widely used to protect alcohols during multi-step syntheses. researchgate.net

Pharmaceuticals and Agrochemicals : Although carbon-silicon bonds are not found in nature, several organosilicon compounds have been investigated for their potential as pharmaceuticals. smolecule.com For example, silafluofen (B12357) is an organosilicon compound that acts as a pyrethroid insecticide. smolecule.com The unique properties of these compounds are also being explored for applications in drug delivery systems. nih.gov

Sustainable Chemistry : There is growing interest in the potential of organosilicon compounds in sustainable chemistry, with research focused on developing biodegradable silicones and environmentally friendly coatings. nih.gov

The table below summarizes some key applications of organosilicon compounds in modern research.

| Application Area | Specific Use | Example Compound Class |

| Materials Science | Production of silicones | Polydimethylsiloxane (PDMS) |

| Precursors for advanced materials | Polyhedral oligomeric silsesquioxanes | |

| Organic Synthesis | Protecting groups for alcohols | Silyl ethers |

| Reagents in cross-coupling reactions | Organosilanols | |

| Pharmaceuticals | Investigational drugs | Sila-versions of existing drugs |

| Drug delivery systems | Biocompatible silicones | |

| Agrochemicals | Insecticides | Silafluofen |

| Adjuvants for herbicides/fungicides | Silicone-based surfactants |

The Role of Phenoxysilane Architectures in Synthetic Chemistry

Phenoxysilanes, a subclass of organosilicon compounds characterized by a silicon atom bonded to a phenoxy group (–OAr), represent a versatile and important architectural motif in synthetic chemistry. The silicon-oxygen (Si-O) bond is a key feature of these molecules, being stronger than a carbon-oxygen (C-O) single bond. wikipedia.org This bond is polar, with a partial positive charge on the silicon and a partial negative charge on the oxygen. wikipedia.org

The synthetic utility of phenoxysilane architectures is largely centered on their role as precursors and reactants in various chemical transformations:

Protecting Groups for Phenols : Similar to how silyl ethers protect alcohols, the phenoxy moiety can be masked by a silyl group. This strategy is valuable in multi-step syntheses where the reactivity of a phenolic hydroxyl group needs to be temporarily suppressed. The silyl group can be later removed under specific conditions, often using a fluoride (B91410) source, to regenerate the phenol (B47542).

Precursors to Organosilanols and Cross-Coupling Reactions : Phenoxysilanes can be hydrolyzed to form organosilanols (R₃SiOH). These organosilanols, in turn, are effective nucleophiles in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. sigmaaldrich.com This allows for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. sigmaaldrich.com The ability to activate the silicon nucleophile under basic or fluoride-free conditions makes this an attractive alternative to other cross-coupling methods. sigmaaldrich.comnih.gov

Modification of Surfaces : Functionalized phenoxysilanes can be used to modify the surfaces of materials like silica (B1680970) and other metal oxides. The silane (B1218182) portion of the molecule can form strong covalent bonds with the surface hydroxyl groups, while the phenoxy group and its substituents can be tailored to impart specific properties, such as hydrophobicity or chemical reactivity, to the surface.

Reductive Cleavage : The Si-O bond in aryloxysilanes can be cleaved under reductive conditions, providing a method for the deoxygenation of phenols. acs.org

The reactivity of the Si-O bond is influenced by the substituents on both the silicon and the aromatic ring, allowing for fine-tuning of the molecule's properties for specific synthetic applications.

Structural Context of Trimethyl-(2-trimethylsilylphenoxy)silane within Organosilicon Frameworks

This compound is a specific example of a phenoxysilane that possesses additional structural features, placing it within a more specialized context within the broader family of organosilicon compounds. Its chemical structure is characterized by a phenyl ring substituted with two different silicon-containing groups: a trimethylsiloxy group (–OSi(CH₃)₃) and a trimethylsilyl (B98337) group (–Si(CH₃)₃) at the ortho position.

The key structural elements and their implications are:

Phenoxysilane Core : At its heart, the molecule is a phenoxysilane, specifically a trimethyl(phenoxy)silane (B75037) derivative. This core structure provides the characteristic Si-O-Ar linkage, making it a stable yet reactive entity for applications typical of this class, such as a protecting group or a precursor in synthetic transformations.

Dual Silylation : The presence of two trimethylsilyl groups distinguishes this compound. One group is attached to the phenolic oxygen, forming a silyl ether. The second is directly bonded to the aromatic ring at the 2-position. This dual silylation enhances the molecule's stability and volatility. smolecule.com

Orthogonal Reactivity : The two silyl groups can potentially exhibit different reactivity. The Si-O bond of the trimethylsiloxy group is susceptible to cleavage under conditions typically used for deprotecting silyl ethers (e.g., hydrolysis or fluoride ion). The Si-C bond of the trimethylsilyl group on the aromatic ring is generally more robust but can participate in specific reactions, such as electrophilic substitution or cross-coupling, where the silyl group can act as a leaving group.

This specific structural arrangement makes this compound a useful reagent in specialized applications. For instance, it has been employed as a radical-based reagent in organic synthesis for processes like radical reductions and hydrosilylation. It also finds use in polymer science as a mediator in the photo-induced radical polymerization of olefins and the photo-promoted cationic polymerization of epoxides.

Below is a table detailing the key properties of this compound.

| Property | Value |

| IUPAC Name | trimethyl-(2-trimethylsilyloxyphenyl)silane |

| CAS Number | 18036-83-4 |

| Molecular Formula | C₁₂H₂₂OSi₂ |

| Molecular Weight | 238.47 g/mol |

Structure

3D Structure

Propiedades

IUPAC Name |

trimethyl-(2-trimethylsilyloxyphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22OSi2/c1-14(2,3)12-10-8-7-9-11(12)13-15(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDPAJOITCAMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294515 | |

| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18036-83-4 | |

| Record name | NSC96867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trimethyl 2 Trimethylsilylphenoxy Silane and Analogues

Established Synthetic Pathways

Established routes to Trimethyl-(2-trimethylsilylphenoxy)silane and related structures rely on foundational reactions in organosilicon chemistry, including the direct silylation of phenols and the strategic use of silylated intermediates in aryne chemistry.

Direct silylation is a fundamental method for introducing silyl (B83357) groups onto phenols and aryl rings. This can be conceptually divided into O-silylation of the hydroxyl group and C-silylation of the aromatic C-H bond.

The formation of the trimethylphenoxy silane (B1218182) moiety is typically achieved through the O-silylation of a phenol (B47542). A common and effective method involves reacting the corresponding phenol with a silylating agent. Various agents can be employed for this transformation, with selection often depending on the reactivity of the substrate and the desired reaction conditions. colostate.edu Hexamethyldisilazane (B44280) (HMDS) is a frequently used reagent for the trimethylsilylation of alcohols and phenols, often in the presence of a catalyst. chemicalbook.com Other potent silylating agents include trimethylsilylimidazole (TMSI) and N,O-bis(trimethylsilyl)acetamide (BSA), which offer high reactivity for silylating hydroxyl groups. gelest.com

The introduction of the trimethylsilyl (B98337) group at the ortho position of the aromatic ring (C-silylation) is more challenging. Recent advancements have enabled the direct ortho-C-H silylation of phenols through the use of a directing group. nih.govnih.gov This strategy involves the temporary installation of a directing group on the phenolic oxygen, which then guides a transition metal catalyst to selectively activate and silylate the adjacent C-H bond. A notable approach uses a relay of iridium and rhodium catalysts with traceless acetal (B89532) directing groups, allowing for the formation of the C-Si bond in a single pot. nih.govnih.gov

Table 1: Common Reagents for Direct O-Silylation of Phenols

| Silylating Agent | Abbreviation | Typical Conditions | Byproducts |

|---|---|---|---|

| Hexamethyldisilazane | HMDS | Catalyst (e.g., P₂O₅/Al₂O₃), Room Temp | Ammonia (B1221849) (NH₃) |

| Trimethylchlorosilane | TMCS | Base (e.g., Triethylamine) | Amine Hydrochloride |

| Trimethylsilylimidazole | TMSI | Inert solvent, often no catalyst needed | Imidazole |

Compounds with a 2-(trimethylsilyl)aryl structure are highly valuable as precursors to benzynes, which are reactive intermediates used in organic synthesis. researchgate.netnih.gov The most widely used aryne precursors are 2-(trimethylsilyl)aryl triflates, often referred to as Kobayashi precursors. researchgate.netnih.gov The synthesis of these precursors begins with a 2-(trimethylsilyl)phenol, for which this compound can be considered a protected analogue.

The generation of the aryne from these precursors is typically induced by a fluoride (B91410) source, such as cesium fluoride (CsF). The fluoride ion attacks the silicon atom, triggering the elimination of the trimethylsilyl group and the adjacent triflate leaving group, resulting in the formation of a highly reactive benzyne (B1209423) intermediate. nih.gov This intermediate can then be trapped in situ by various reagents, such as dienes in cycloaddition reactions. The development of these silyl-based precursors has been pivotal for the resurgence of aryne chemistry, as they allow for the generation of arynes under mild, neutral conditions, avoiding the harsh bases required in other methods. nih.gov

Advanced Catalytic Syntheses

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. In organosilicon synthesis, transition metal catalysis has become indispensable for forming C-Si bonds and for constructing stereochemically complex molecules.

Transition metal-catalyzed cross-coupling and C-H functionalization reactions represent powerful tools for the formation of carbon-silicon bonds. nih.gov The silylation of aryl C-H bonds, in particular, has emerged as an efficient strategy for synthesizing arylsilanes. researchgate.net

For the synthesis of structures like this compound, rhodium-catalyzed ortho-C-H silylation of phenol derivatives is a highly effective method. nih.govnih.gov This process often employs a directing group strategy, where the catalyst is guided to the C-H bond ortho to the hydroxyl group. This approach provides high regioselectivity, which can be difficult to achieve with traditional electrophilic aromatic substitution methods. Catalytic systems based on iridium, palladium, and other transition metals have also been developed for the silylation of aryl C-H bonds, offering a broad toolkit for accessing diverse organosilicon compounds. nih.govresearchgate.net

Table 2: Examples of Catalytic Systems for Aryl C-H Silylation

| Catalyst | Silyl Source | Substrate Scope | Reference |

|---|---|---|---|

| Rhodium Complexes | Hydrosilanes | Phenol derivatives (directed) | nih.gov, nih.gov |

| Iridium Complexes | Hydrosilanes | Heteroarenes, arenes | researchgate.net |

While this compound itself is an achiral molecule, the development of stereoselective methods is crucial for the synthesis of more complex, chiral organosilicon analogues. acs.org Significant progress has been made in the catalytic asymmetric synthesis of compounds containing silicon-based stereocenters. chemrxiv.orgresearchgate.net

One major area of development is the creation of silicon-stereogenic compounds, where the silicon atom itself is a chiral center. Stereospecific platinum-catalyzed Si-H borylation of chiral hydrosilanes has been reported to produce optically active silylboranes with excellent enantiospecificity. chemrxiv.orgresearchgate.net These chiral building blocks can then be used in further transformations to create a variety of silicon-stereogenic molecules. researchgate.net Furthermore, visible-light-induced reactions have been employed for the stereoselective synthesis of silyl enol ethers from acylsilanes. acs.org Organocatalytic strategies have also been merged with photochemical methods, such as the nih.govresearchgate.net-silyl migration, to achieve the enantioselective synthesis of functionalized molecules like α-hydroxy amides. acs.org These advanced methods highlight the growing capability to control stereochemistry in organosilicon chemistry. nih.gov

Green Chemistry Principles in Organosilicon Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilicon compounds. researchgate.net The traditional large-scale production of organosilanes, known as the Müller-Rochow direct process, has historically relied on the reaction of silicon with organic chlorides, which generates environmentally harmful byproducts. mdpi.comresearchgate.net

In pursuit of more sustainable methods, research has focused on developing chlorine-free synthesis routes. mdpi.com One promising alternative is the use of alkoxysilanes instead of chlorosilanes as building blocks, as their reactions with nucleophiles produce alcohols as byproducts, which are more benign than hydrogen chloride. mdpi.com The direct reaction of silicon with alcohols, catalyzed by copper, represents a greener pathway to alkoxysilanes. researchgate.net

Other green chemistry strategies being applied to organosilicon synthesis include:

Biocatalysis: The use of enzymes, such as silicateins, to catalyze the formation of Si-O bonds under mild, aqueous conditions. researchgate.net

Metal-Free Catalysis: The development of reactions that avoid heavy or toxic transition metals. An example is the visible-light-driven, organocatalytic synthesis of α-hydroxy amides via a siloxyketene intermediate, which is entirely metal-free. acs.org

Atom Economy: Designing reactions, such as C-H activation/silylation, that maximize the incorporation of atoms from the reactants into the final product, minimizing waste. researchgate.net

Atom Economy and Step Efficiency Considerations in Synthesis

Atom economy is a critical concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. High atom economy indicates that a process generates minimal waste.

The synthesis of this compound from catechol and hexamethyldisilazane (HMDS) demonstrates excellent atom economy. In this reaction, all the atoms from the catechol and the trimethylsilyl groups of HMDS are incorporated into the final product. The only byproduct is ammonia (NH₃), which is a small molecule.

To illustrate, the atom economy for this reaction can be calculated as follows:

Reaction: C₆H₄(OH)₂ + [(CH₃)₃Si]₂NH → C₆H₄(OSi(CH₃)₃)₂ + NH₃

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Catechol | C₆H₆O₂ | 110.11 |

| Hexamethyldisilazane | C₆H₁₉NSi₂ | 161.40 |

| This compound | C₁₂H₂₂O₂Si₂ | 254.48 |

| Ammonia | NH₃ | 17.03 |

Atom Economy Calculation:

Mass of desired product: 254.48 g/mol

Total mass of reactants: 110.11 g/mol + 161.40 g/mol = 271.51 g/mol

Percent Atom Economy: (Mass of desired product / Total mass of reactants) x 100 = (254.48 / 271.51) x 100 ≈ 93.7%

This high atom economy signifies a highly efficient reaction in terms of atom utilization.

In terms of step efficiency , the synthesis of this compound from catechol is typically a one-pot reaction. This means that the reactants are combined in a single reaction vessel to yield the final product without the need for isolating intermediate compounds. One-pot syntheses are highly desirable as they reduce reaction time, minimize the use of solvents and reagents for purification of intermediates, and decrease material losses that can occur during multi-step processes.

Development of Environmentally Benign Protocols

The development of environmentally benign protocols for the synthesis of this compound and its analogues focuses on several key principles of green chemistry, including the use of safer solvents, catalytic reagents, and energy-efficient reaction conditions.

A significant advancement in this area is the use of hexamethyldisilazane (HMDS) as a silylating agent. HMDS is a stable, relatively inexpensive, and commercially available reagent that produces ammonia as the sole byproduct, which is less corrosive and easier to handle than the hydrogen chloride generated when using silyl chlorides. cmu.edu

The choice of catalyst also plays a crucial role in the development of greener synthetic methods. The use of iodine as a catalyst for the silylation with HMDS is advantageous as it is a simple, efficient, and nearly neutral catalyst that can be used in small quantities. organic-chemistry.orgcmu.edu This avoids the need for stoichiometric amounts of bases that are often required in silylations with silyl chlorides, thereby reducing the generation of salt waste.

Furthermore, research into solvent-free reaction conditions for silylation reactions has shown promise. Performing reactions without a solvent, or in a minimal amount of a recyclable and non-toxic solvent, significantly reduces the environmental impact of the process. For instance, some silylation reactions of alcohols and phenols have been successfully carried out under solvent-free conditions, which can lead to faster reaction times and easier product isolation. organic-chemistry.org

The exploration of reusable catalysts is another avenue for creating more sustainable synthetic protocols. While not specifically detailed for the synthesis of this compound, the use of solid-supported catalysts in other silylation reactions provides a model for future development. Such catalysts can be easily separated from the reaction mixture and reused, reducing both cost and waste. organic-chemistry.org

Biocatalysis also presents a potential future direction for the environmentally friendly synthesis of silyl ethers. The use of enzymes to catalyze silylation reactions could offer high selectivity under mild reaction conditions, although this approach is still in the early stages of development for this class of compounds.

Mechanistic Investigations of Reactions Involving Trimethyl 2 Trimethylsilylphenoxy Silane

Elucidation of Reaction Intermediates and Transition States

The identification of transient species is fundamental to understanding a reaction mechanism. For reactions involving organosilanes like Trimethyl-(2-trimethylsilylphenoxy)silane, techniques such as low-temperature NMR spectroscopy could potentially allow for the direct observation of reaction intermediates. Furthermore, trapping experiments, where a reactive intermediate is intercepted by a trapping agent to form a stable, characterizable product, can provide indirect evidence for its existence. The nature of transition states is often inferred from kinetic isotope effect studies and computational modeling.

Kinetics and Thermodynamics of Transformation Pathways

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants and catalysts. By systematically varying these parameters and monitoring the reaction progress, a rate law can be established, offering insights into the molecularity of the rate-determining step. Thermodynamic parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined by studying the effect of temperature on the reaction rate. These values provide information about the energy requirements and the degree of order in the transition state. For instance, a highly negative entropy of activation would suggest an associative or ordered transition state.

Stereochemical Outcomes and Diastereoselectivity in Organosilicon Reactions

The stereochemical course of a reaction provides valuable mechanistic information. In reactions involving chiral centers or the formation of new stereocenters, the analysis of the product's stereochemistry can help to distinguish between different mechanistic pathways. For organosilicon reactions, the stereochemistry at the silicon center (retention or inversion) or at a carbon atom adjacent to silicon can be diagnostic. For example, certain nucleophilic substitution reactions at silicon are known to proceed with either inversion or retention of configuration depending on the nature of the nucleophile, leaving group, and reaction conditions. The diastereoselectivity of reactions, where multiple diastereomeric products are possible, is often governed by steric and electronic interactions in the transition state.

Role of Silicon in Directed C-H Functionalization Mechanisms

Silicon-containing groups can act as effective directing groups in C-H functionalization reactions, facilitating the activation of otherwise unreactive C-H bonds. nih.govresearchgate.net This is typically achieved through the formation of a cyclometalated intermediate, where the silicon-tethered group coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond. nih.govresearchgate.net The silicon atom can influence the stability and reactivity of these intermediates. While the general principle is well-established for various organosilicon compounds, the specific role and efficacy of the trimethylsilylphenoxy group in this compound in such a capacity would require dedicated experimental and computational investigation. nih.govresearchgate.net

Computational Approaches to Reaction Mechanism Elucidation

In the absence of direct experimental evidence, computational chemistry serves as a powerful tool for exploring reaction mechanisms. researchgate.netnih.gov Density functional theory (DFT) calculations can be employed to map out the potential energy surface of a reaction, locating and characterizing the structures and energies of reactants, intermediates, transition states, and products. researchgate.netnih.gov This allows for the determination of activation barriers and reaction energies, providing a theoretical basis for understanding reaction feasibility and selectivity. For this compound, computational studies could predict likely reaction pathways and provide insights into the electronic and steric factors that govern its reactivity.

Applications in Advanced Synthetic Transformations

Precursor Roles in Organic Synthesis

The compound serves as a valuable precursor in several key synthetic operations, primarily in the generation of highly reactive molecules and as a reagent for protecting functional groups.

Trimethyl-(2-trimethylsilylphenoxy)silane is structurally primed to act as a precursor for benzyne (B1209423), a highly reactive and synthetically useful intermediate. The generation of benzyne from this type of precursor relies on the "ortho-silyl" strategy. The key structural features are the trimethylsilyl (B98337) group positioned ortho to the trimethylsiloxy group on the aromatic ring.

The process is typically initiated by a fluoride (B91410) source, such as cesium fluoride (CsF). The fluoride ion attacks the silicon atom of the aryl-trimethylsilyl group due to the high affinity between silicon and fluorine. This interaction facilitates the elimination of the trimethylsiloxy group, which acts as a leaving group. The departure of both the trimethylsilyl group and the leaving group from adjacent positions on the benzene (B151609) ring results in the formation of a strained carbon-carbon triple bond, generating the benzyne intermediate. nih.gov This method provides a pathway to generate arynes under relatively mild conditions, which can then be trapped in various nucleophilic addition and cycloaddition reactions to construct complex molecular architectures. nih.gov

Silylation is a common and crucial technique in organic synthesis, defined as the substitution of an active hydrogen atom on a heteroatom (such as in -OH, =NH, or -SH groups) with a silyl (B83357) group. colostate.edu This process is often used to protect functional groups, increase a molecule's volatility for analysis, or enhance its thermal stability. researchgate.net this compound can function as a silylating agent by transferring a trimethylsilyl (TMS) group to a substrate.

The reaction involves the displacement of an active proton in functional groups like alcohols, phenols, amines, and carboxylic acids. wikipedia.org For example, an alcohol can react with the silylating agent to form a silyl ether, which is generally more stable in basic conditions and less polar than the original alcohol. wikipedia.orgechemcom.com The reactivity in silylation can be influenced by steric hindrance, with primary alcohols often reacting more readily than secondary or tertiary alcohols. echemcom.com The use of silylating agents is a cornerstone of multi-step synthesis, enabling selective reactions at other parts of a molecule. echemcom.com

| Functional Group Class | Specific Group | Silylated Product |

|---|---|---|

| Alcohols | R-OH | Silyl Ether (R-O-SiMe₃) |

| Phenols | Ar-OH | Aryl Silyl Ether (Ar-O-SiMe₃) |

| Carboxylic Acids | R-COOH | Silyl Ester (R-COO-SiMe₃) |

| Amines | R-NH₂ | Silyl Amine (R-NH-SiMe₃) |

| Amides | R-CONH₂ | Silylated Amide |

| Thiols | R-SH | Silyl Thioether (R-S-SiMe₃) |

Contributions to Polymer and Materials Science

The unique properties of silicon-containing compounds make them highly valuable in the development of advanced materials. This compound contributes to this field both as a building block for new polymers and as an agent for modifying material surfaces.

Organosilicon compounds are fundamental building blocks for silicon-containing polymers, such as polysiloxanes (silicones), which are known for their high thermal stability and flexibility. mdpi.com The design of these polymers often involves the polymerization of silane (B1218182) or siloxane monomers. mdpi.com this compound, with its multiple reactive silicon centers, can be envisioned as a monomer or co-monomer in the synthesis of specialized polysiloxanes.

Polymerization can proceed through several mechanisms, including condensation reactions. google.com For instance, the hydrolysis of reactive groups on silane monomers can generate silanols, which then condense to form the characteristic Si-O-Si backbone of polysiloxanes. rsc.org The presence of both an aryl-silicon bond and a phenoxy-silicon bond in the molecule allows for its incorporation into polymer chains to impart specific properties, such as high refractive index or enhanced thermal stability. google.com The versatility of silicone chemistry allows for precise tuning of polymer properties by modifying the organic groups attached to the silicon atoms. mdpi.com

The surface properties of materials like silica (B1680970), glass, and metals can be profoundly altered through chemical modification with organosilanes. chalmers.seajol.info This process typically involves the reaction of the silane with hydroxyl (-OH) groups present on the material's surface. researchgate.net this compound can be used to form organosilicon adducts on such surfaces.

The reaction leads to the formation of stable, covalent Si-O-surface bonds, effectively grafting the organosilicon molecule onto the material. chalmers.seresearchgate.net This modification can transform a hydrophilic surface (like silica) into a hydrophobic one. researchgate.net Such surface functionalization is critical for a variety of applications, including creating water-repellent coatings, improving the compatibility between organic polymers and inorganic fillers in composites, and preparing specialized materials for chromatography. The result is a thin, self-assembled organosilicon layer that dictates the new surface characteristics. chalmers.se

Catalytic and Cocatalytic Roles in Chemical Processes

While not a conventional catalyst in itself, this compound and similar compounds can play mediating or cocatalytic roles in certain chemical transformations. Its high reactivity, particularly of the Si-O bond, allows it to influence reaction pathways. For instance, in some polymerization processes, organosilicon compounds can act as mediators or promoters. Research has indicated that related silanes can play a strategic role in the photo-induced radical polymerization of olefins and the photo-promoted cationic polymerization of epoxides by acting as mediators. While direct catalytic cycles involving this compound are not extensively documented, its ability to generate reactive species or participate in intermediate steps of a reaction sequence underscores its potential utility beyond that of a simple precursor or building block.

| Application Area | Specific Role of this compound | Outcome |

|---|---|---|

| Organic Synthesis | Benzyne Precursor | Generation of highly reactive benzyne for cycloadditions. |

| Organic Synthesis | Silylating Agent | Protection of functional groups like alcohols and amines. |

| Polymer Science | Polymer Monomer/Building Block | Formation of silicon-containing polymers with tailored properties. |

| Materials Science | Surface Modifier | Creation of hydrophobic surfaces on materials like silica and glass. |

| Chemical Processes | Reaction Mediator | Potential to influence or promote polymerization reactions. |

Organosilicon Compounds as Ligands or Reagents in Catalysis

In the vast field of catalysis, organosilicon compounds are known to play significant roles. Silyl ethers, a category to which this compound belongs, are primarily recognized for their function as protecting groups for hydroxyl moieties during complex organic syntheses. The steric bulk of silyl groups can influence the stereochemical outcome of reactions by directing incoming reagents.

Furthermore, the electronic nature of the silicon-oxygen bond can modulate the reactivity of adjacent functional groups. In principle, the phenoxy oxygen of this compound could coordinate to a metal center, positioning the bulky silylated aromatic ring to influence the catalytic environment. However, no published research substantiates this potential role for this specific molecule. Similarly, while some organosilanes are utilized as reagents in catalytic cycles, for instance, in cross-coupling reactions, there are no documented instances of this compound being employed in this capacity.

Influence on Reaction Efficiency and Selectivity

The influence of a ligand or reagent on reaction efficiency (yield, turnover number, turnover frequency) and selectivity (chemo-, regio-, and stereoselectivity) is a critical aspect of catalyst development. The steric hindrance imparted by the two trimethylsilyl groups in this compound would be expected to play a significant role in controlling access to a catalytic center, potentially enhancing selectivity in certain transformations. The electronic effect of the ortho-trimethylsilyl group on the phenoxy moiety could also alter the electron-donating properties of the oxygen atom, thereby influencing the catalytic activity of a coordinated metal.

Unfortunately, a thorough review of scientific literature and chemical databases reveals no studies that have investigated or reported on the effects of this compound on the efficiency or selectivity of any catalytic reaction. The absence of such data prevents any meaningful analysis or the creation of data tables illustrating its performance. Research on the catalytic applications of silyl-protected phenols has focused on other derivatives, leaving the specific contributions of this compound unexplored. nih.govbeilstein-journals.orgnih.gov

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic and organosilicon compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unambiguous determination of molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the organic framework of Trimethyl-(2-trimethylsilylphenoxy)silane. The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum, the protons of the two distinct trimethylsilyl (B98337) (TMS) groups are expected to appear as sharp singlets in the upfield region, typically between 0 and 0.5 ppm. The protons of the TMS group directly bonded to the aromatic ring may show a slightly different chemical shift compared to the protons of the TMS group attached to the oxygen atom due to the different electronic environments. The aromatic protons on the phenoxy ring would resonate in the downfield region, generally between 6.5 and 8.0 ppm, with their multiplicity and coupling constants providing information about their relative positions on the ring.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the methyl groups in the two TMS moieties are expected to have signals in the upfield region of the spectrum. The aromatic carbons would appear in the downfield region, with the carbon atom bearing the silyloxy group and the one bearing the silyl (B83357) group exhibiting distinct chemical shifts influenced by the silicon atoms. For instance, in the related compound Phenyltrimethylsilane, the trimethylsilyl protons appear around 0.19 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si(CH₃)₃ (on ring) | ~0.25 | ~-1.0 |

| OSi(CH₃)₃ | ~0.30 | ~0.5 |

| Aromatic CH | 6.8 - 7.8 | 120 - 140 |

| Aromatic C-Si | - | ~135 |

| Aromatic C-O | - | ~160 |

Note: The predicted values are based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon centers in a molecule. umich.edu Although ²⁹Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, modern NMR techniques allow for its effective observation. In this compound, two distinct silicon environments are present: one silicon atom is part of a trimethylsilyl group bonded to the aromatic ring (C-Si), and the other is part of a trimethylsilyloxy group (O-Si).

These two silicon nuclei are expected to resonate at different chemical shifts in the ²⁹Si NMR spectrum, providing direct evidence for the presence of both functionalities. The chemical shifts in ²⁹Si NMR are sensitive to the nature of the substituents attached to the silicon atom. Generally, silicon atoms bonded to oxygen are deshielded and appear at a lower field compared to those bonded to carbon. Therefore, the silicon of the O-Si(CH₃)₃ group is expected to have a chemical shift further downfield than the silicon of the C-Si(CH₃)₃ group. This difference in chemical shifts provides a clear distinction between the two silicon environments within the molecule.

Two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in establishing the connectivity between the protons on the aromatic ring, helping to confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the aromatic region and for the methyl groups of the TMS moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For instance, HMBC could show correlations from the trimethylsilyl protons to the aromatic carbon to which the TMS group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In this molecule, NOESY could be used to confirm the ortho-positioning of the trimethylsilyl and trimethylsilyloxy groups by observing through-space interactions between the protons of the trimethylsilyl group and the adjacent aromatic proton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for determining the molecular weight of a compound, confirming its molecular formula, and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. rsc.org For this compound (C₁₂H₂₂OSi₂), the calculated exact mass can be compared with the experimentally measured mass to confirm its identity.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₂₂OSi₂ |

| Calculated Exact Mass | 238.1209 |

| Expected Measurement | [M]+ or [M+H]+ |

The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, making it an essential tool for the definitive identification of newly synthesized or isolated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thescipub.com It is widely used for the analysis of volatile and semi-volatile compounds.

In the context of this compound, GC-MS serves two primary purposes:

Purity Assessment: A GC analysis of a sample will produce a chromatogram where different compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. A pure sample of this compound should ideally show a single major peak. The presence of other peaks would indicate the presence of impurities, such as starting materials, by-products, or decomposition products.

Identification: The mass spectrometer detector provides a mass spectrum for each peak separated by the GC. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular weight, and the fragmentation pattern, which would likely include the loss of methyl groups and other characteristic fragments of silylated compounds, serves as a chemical fingerprint for identification. This experimental mass spectrum can be compared to library spectra or interpreted to confirm the structure of the compound.

Fragmentation Patterns and Mechanistic Insights from MS

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, electron ionization (EI) would likely be employed, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged species.

While a specific mass spectrum for this compound is not available, the fragmentation of trimethylsilyl (TMS) ethers and related derivatives follows predictable pathways. The fragmentation is typically initiated by the ionization of a lone pair of electrons on the oxygen atom. Key fragmentation mechanisms expected for this compound would include:

Alpha-Cleavage: The most common fragmentation pathway for silyl ethers is the cleavage of a bond adjacent to the silicon atom. This would involve the loss of a methyl radical (•CH₃) from one of the trimethylsilyl groups to form a stable siliconium ion. This would result in a prominent peak at m/z = M-15.

Rearrangement Reactions: Trimethylsilyl groups are known for their migratory aptitude. Rearrangement reactions can occur where a TMS group migrates to another part of the molecule, leading to characteristic fragment ions. For instance, a McLafferty-type rearrangement could occur if applicable, though it is less common for this type of structure. More likely are rearrangements involving the silyl groups and the aromatic ring.

Cleavage of Si-O and Si-C Bonds: Fragmentation can occur at the Si-O-C linkage or the Si-C (aryl) bond, leading to ions corresponding to the silylated phenol (B47542) portion or the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z = 73. The [M-Si(CH₃)₃]⁺ ion would also be an expected fragment.

The analysis of these patterns allows for the reconstruction of the molecule's structure and provides mechanistic insights into the stability of the resulting carbocations and siliconium ions.

Table 1: Predicted Dominant Mass Spectrometric Fragments for this compound

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 238 | [C₁₂H₂₂OSi₂]⁺• | Molecular Ion (M⁺•) |

| 223 | [M - CH₃]⁺ | Loss of a methyl radical |

| 165 | [M - Si(CH₃)₃]⁺ | Cleavage of the O-Si bond |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural components.

Based on established correlation tables for organosilicon compounds, the following absorption bands would be anticipated:

Si-CH₃ Vibrations: The trimethylsilyl groups would produce strong, characteristic bands. A symmetric deformation (umbrella mode) is expected around 1250 cm⁻¹, and a rocking mode typically appears as a strong band in the 840-760 cm⁻¹ region.

Si-O-C (Aryl) Stretching: The stretching vibration of the Si-O bond linked to the aromatic ring is expected to produce a strong absorption band in the 1100-1000 cm⁻¹ range. This band is crucial for confirming the silyl ether linkage.

Aromatic Ring Vibrations: The benzene (B151609) ring will show several characteristic bands. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic protons will be observed above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Out-of-plane C-H bending vibrations appear in the 900-675 cm⁻¹ region, and their exact position can give clues about the substitution pattern on the ring.

Si-C (Aryl) Stretching: The bond connecting the second trimethylsilyl group directly to the aromatic ring would have a characteristic stretching vibration, though it may be weaker and coupled with other vibrations in the fingerprint region.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2960, 2890 | C-H Stretch | Methyl C-H (in Si-CH₃) |

| ~1600, 1480 | C=C Stretch | Aromatic Ring |

| ~1250 | Symmetric CH₃ Deformation | Si-CH₃ |

| ~1090 | Asymmetric Stretch | Si-O-C (Aryl) |

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

As no published crystal structure for this compound is currently available, the following parameters represent the type of data that such an analysis would yield:

Crystal System and Space Group: This describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) and the symmetry elements within the unit cell (e.g., P2₁/c).

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise measurements of all bond lengths (e.g., Si-O, Si-C, C-C) and bond angles (e.g., Si-O-C, C-Si-C).

Torsional Angles: These angles would define the conformation of the molecule, particularly the orientation of the two trimethylsilyl groups relative to the phenoxy ring.

Intermolecular Interactions: The analysis would also reveal any significant non-covalent interactions in the crystal lattice, such as van der Waals forces, which dictate the crystal packing.

Without experimental data, a hypothetical data table is presented below to illustrate the expected output of an X-ray crystallography study.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Data Type |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Numerical Value |

| b (Å) | Numerical Value |

| c (Å) | Numerical Value |

| β (°) | Numerical Value |

| Volume (ų) | Numerical Value |

| Z (Molecules/unit cell) | Integer (e.g., 4) |

| Key Bond Length (Si-O) (Å) | e.g., ~1.65 |

Table of Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbital energies, and reaction pathways.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems. nih.gov It is particularly effective for determining the ground-state properties of molecules like Trimethyl-(2-trimethylsilylphenoxy)silane. DFT studies on analogous phenyl-substituted silanes have been performed to determine their thermodynamic properties. researchgate.net

By applying DFT, one can compute a range of electronic properties for this compound. These properties are crucial for understanding its stability and reactivity.

Key DFT-Calculable Properties:

| Property | Description | Relevance to this compound |

| Electron Density | The probability of finding an electron at a particular point in space. | Reveals the distribution of electrons, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The silicon atoms and the oxygen atom are expected to influence this distribution significantly. |

| Molecular Orbitals | The wavefunctions of individual electrons in the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. | The energies and shapes of the HOMO and LUMO are fundamental to predicting reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and its tendency to undergo electronic transitions. |

| Electrostatic Potential | The potential energy of a positive point charge at a given location near the molecule. | Maps the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the molecule's solubility in various solvents and its intermolecular interactions. The presence of the Si-O bond and the aromatic ring will contribute to the overall dipole moment. libretexts.orglibretexts.org |

DFT calculations on similar aromatic compounds have been used to understand the effects of substituents on the electronic structure and excitation energies. arxiv.org For this compound, DFT could elucidate how the two trimethylsilyl (B98337) groups, one on the phenyl ring and one on the phenoxy oxygen, modulate the electronic properties of the core aromatic system.

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, it is possible to identify transition states, intermediates, and the energetics of different reaction pathways. For this compound, computational studies can provide insights into reactions such as hydrolysis, electrophilic aromatic substitution, and thermal rearrangements.

Quantum chemical investigations into the mechanisms of silane (B1218182) oxidation have shown that such reactions can proceed through anionic, pentacoordinate silicate (B1173343) species. nih.gov The study of reaction mechanisms involving siloxy silanes has also been a subject of computational analysis. researchgate.net

Example of a Hypothetical Reaction Mechanism Study: Hydrolysis

The hydrolysis of the Si-O bond in this compound is a fundamental reaction. A computational study of this process would typically involve the following steps:

Reactant and Product Optimization: The geometries of the starting material (this compound and water) and the products (2-trimethylsilylphenol and trimethylsilanol) are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This involves locating a saddle point on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are carried out to confirm the nature of the stationary points. The reactants and products should have all positive frequencies, while the transition state will have one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to ensure that the identified transition state correctly connects the reactants and products.

Such studies on related organosilicon compounds have provided valuable insights into their reactivity. nih.govlkouniv.ac.in

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For flexible molecules like this compound, MD simulations are invaluable for exploring the conformational landscape and understanding the dynamic behavior of the molecule.

The molecule's flexibility arises from the rotation around several single bonds, including the C-O-Si linkage and the bonds connecting the trimethylsilyl groups. MD simulations can reveal the preferred conformations and the energy barriers between them.

Procedure for MD Simulation:

Force Field Selection: A suitable force field, which is a set of parameters describing the potential energy of the system, is chosen. For organosilicon compounds, specialized force fields may be required.

System Setup: The molecule is placed in a simulation box, often with a solvent to mimic experimental conditions.

Equilibration: The system is allowed to relax to a stable state at a given temperature and pressure.

Production Run: The simulation is run for a sufficient length of time to sample a wide range of conformations.

Analysis: The trajectory from the simulation is analyzed to identify dominant conformations, calculate dihedral angle distributions, and determine the rates of conformational transitions.

Derivation of Structure-Reactivity Relationships from Computational Models

By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to derive structure-reactivity relationships. These relationships connect the structural and electronic properties of a molecule to its chemical reactivity. For this compound, computational models can help establish these connections.

Key Descriptors for Structure-Reactivity Relationships:

| Descriptor Category | Examples | Relevance to this compound |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | These descriptors, obtained from quantum chemical calculations, can be correlated with the molecule's susceptibility to different types of reactions (e.g., electrophilic, nucleophilic). The electron-donating or -withdrawing nature of the silyl (B83357) groups will be a key factor. |

| Steric | Molecular volume, Surface area, Steric hindrance | The bulky trimethylsilyl groups will have a significant steric influence on the reactivity of the aromatic ring and the phenoxy group. Computational models can quantify this steric hindrance. wikipedia.org |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the branching and overall shape of the molecule, which can influence its interactions with other molecules. |

By calculating these descriptors for a series of related silylated phenols and correlating them with experimentally determined reaction rates or equilibrium constants, a predictive model for the reactivity of this compound could be developed. Such models are valuable for understanding the factors that govern the chemical behavior of this class of compounds.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of Trimethyl-(2-trimethylsilylphenoxy)silane and its analogs is an area ripe for innovation, with a focus on developing more sustainable and efficient methods. Traditional silylation methods often rely on stoichiometric amounts of reagents and can generate significant waste. rsc.orgresearchgate.net Future research is expected to pivot towards catalytic approaches that are more atom-economical and environmentally benign.

One promising strategy involves the catalytic reductive ortho-C-H silylation of phenols. nih.gov This method utilizes traceless directing groups and could be adapted for the specific synthesis of this compound, offering high site selectivity and functional group tolerance. nih.gov The development of earth-abundant metal catalysts for such transformations is a key goal to enhance sustainability.

Furthermore, catalyst-free silylation methods are gaining traction. For instance, the use of hexamethyldisilazane (B44280) (HMDS) in specific solvents like nitromethane (B149229) has been shown to effectively silylate phenols without the need for a catalyst, offering a greener alternative. rsc.org Research into optimizing these conditions for the synthesis of bis-silylated phenols could prove fruitful.

A comparison of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic ortho-C-H Silylation | High regioselectivity, potential for diverse functionalization. nih.gov | Development of efficient and recyclable catalysts, exploration of a broader substrate scope. |

| Catalyst-Free Silylation | Reduced environmental impact, simplified purification. rsc.org | Optimization of reaction conditions (solvent, temperature) for high yields. |

| Biocatalytic Silylation | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Enzyme discovery and engineering for specific silylation of aromatic hydroxyl groups. |

Exploration of New Catalytic Applications and Systems

The inherent structure of this compound, featuring a protected phenol (B47542), suggests its potential as a ligand or precursor in various catalytic systems. The electronic properties of the phenoxy ring can be modulated by the two trimethylsilyl (B98337) groups, potentially influencing the activity and selectivity of a coordinated metal center.

Future investigations could explore the use of this compound in:

Cross-Coupling Reactions: Silyl-protected phenols can participate in cross-coupling reactions, and the specific steric and electronic environment of this compound could offer unique reactivity. researchgate.net

Homogeneous Catalysis: As a ligand, it could be employed in homogeneous catalysis, where the flexible siloxane-like bond character could mimic aspects of enzyme adaptability. rsc.org

Heterogeneous Catalysis: Immobilization of this compound or its derivatives onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts.

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. unive.it The integration of the synthesis and application of this compound into continuous flow systems represents a significant area for future research.

The development of continuous flow methods for the silylation of phenols is an active area of research. unive.it Applying these methodologies to the synthesis of this compound could lead to more efficient and scalable production. Furthermore, the use of this compound in flow-based catalytic processes could enable the development of more sustainable and efficient chemical transformations.

| Flow Chemistry Aspect | Potential Benefits for this compound | Research Objectives |

| Synthesis | Increased yield and purity, reduced reaction times, enhanced safety. | Development of robust packed-bed reactors, optimization of flow parameters. |

| Catalytic Applications | Improved catalyst stability and recyclability, precise control over reaction conditions. | Design of flow-compatible catalysts derived from the target compound. |

Advanced Materials Applications (General concepts)

The incorporation of this compound into polymeric structures could lead to the development of advanced materials with tailored properties. Organosilicon polymers are known for their unique characteristics, including thermal stability, chemical resistance, and optical and electronic properties. researchgate.netnih.gov

Future research could focus on:

Poly(silyl ether)s: This compound could serve as a monomer or a cross-linking agent in the synthesis of poly(silyl ether)s. These polymers are of interest due to their potential for degradability, making them attractive for sustainable materials applications. nih.gov

Hybrid Organic-Inorganic Materials: The combination of the organic phenoxy core and the inorganic silane (B1218182) functionalities makes this compound an excellent building block for hybrid materials. These materials could find applications in coatings, resins, and composites with enhanced mechanical and thermal properties. wiley-vch.de

Precursors for Ceramics: Certain organosilicon polymers can serve as precursors to ceramic materials upon pyrolysis. researchgate.net Investigating the thermal decomposition of polymers derived from this compound could open pathways to novel silicon-based ceramics.

Theoretical Frameworks for Bio-inspired Organosilicon Chemistry

Bio-inspired chemistry seeks to mimic the principles of biological systems to design novel chemical processes and materials. rsc.orgnih.gov In the context of organosilicon chemistry, this involves understanding how enzymes can be used to catalyze reactions involving silicon and how the unique properties of silicon can be harnessed to create biomimetic systems. nih.gov

Theoretical and computational studies will be crucial in advancing this field. For instance, understanding the mechanism of Si-O bond cleavage is fundamental to designing degradable silyl (B83357) ether-based materials and controlling the reactivity of silyl-protected compounds. acs.orgsemanticscholar.orgnih.gov Density functional theory (DFT) and other computational methods can provide valuable insights into reaction pathways and transition states.

Future theoretical work could focus on:

Modeling Enzyme-Substrate Interactions: Simulating the interaction of silylated phenols with potential biocatalysts to guide enzyme engineering efforts for selective silylation and desilylation. mdpi.com

Predicting Material Properties: Using computational models to predict the physical and chemical properties of polymers and materials derived from this compound.

Designing Bio-inspired Catalysts: Developing theoretical models for organosilicon-based catalysts that mimic the active sites and allosteric regulation of enzymes. rsc.orgworldscientific.com The flexibility of siloxane bonds, for example, can be theoretically modeled to understand how it contributes to catalytic activity, drawing parallels to the conformational adaptability of enzymes. rsc.org

Q & A

Q. What safety protocols are recommended for handling Trimethyl-(2-trimethylsilylphenoxy)silane in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Eye/Face Protection: Use NIOSH (US) or EN 166 (EU)-approved safety glasses and face shields to prevent splashes .

- Skin Protection: Inspect nitrile or chemical-resistant gloves prior to use. Follow proper glove removal techniques to avoid contamination .

- Body Protection: Wear a full-body chemical-resistant suit, particularly when handling large quantities .

- General Hygiene: Wash hands thoroughly before breaks and after completing experiments .

- First Aid: In case of skin contact, wash with soap and water immediately. For eye exposure, rinse with water for ≥15 minutes and consult a physician .

Q. What analytical techniques are suitable for characterizing the purity of this compound?

Methodological Answer:

- Chromatography: Use thin-layer chromatography (TLC) to monitor reaction progress, as demonstrated in phosphazene syntheses .

- Column Chromatography: Employ silica gel columns to isolate pure fractions, particularly if byproducts are present .

- Spectroscopy: Combine H NMR and Si NMR to confirm structural integrity and silyl group coordination .

Q. How can researchers optimize synthetic routes for this compound?

Methodological Answer:

- Solvent Selection: Use anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran to minimize hydrolysis of silyl ether intermediates .

- Catalysts: Triethylamine (EtN) effectively neutralizes acidic byproducts, as shown in analogous silylation reactions .

- Reagent Ratios: Maintain a slight excess of silylating agents (e.g., chlorotrimethylsilane) to drive reactions to completion .

Advanced Research Questions

Q. How can researchers address the lack of data on thermal stability and decomposition products of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Conduct TGA under inert (N) and oxidative (O) atmospheres to identify decomposition thresholds .

- Gas Chromatography-Mass Spectrometry (GC-MS): Couple with pyrolysis-GC-MS to detect volatile decomposition products .

- Comparative Studies: Cross-reference with structurally similar silanes (e.g., 1,2-bis(trimethylsilyl)benzene) to infer stability trends .

Q. What computational methods are effective for modeling the electronic properties of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to predict bond dissociation energies and frontier molecular orbitals .

- Molecular Dynamics (MD): Simulate interactions with solvents (e.g., THF) to assess aggregation behavior .

- QSPR Models: Apply Quantitative Structure-Property Relationship (QSPR) frameworks to predict reactivity and solubility .

Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.